7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene

Catalog No.
S1479735
CAS No.
102064-38-0
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trid...

CAS Number

102064-38-0

Product Name

7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene

IUPAC Name

7,7-dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-12(2)10-6-4-8-15(10)11-9(14-12)5-3-7-13-11/h3-8,14H,1-2H3

InChI Key

IDSGEVPNRKZQKP-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CN2C3=C(N1)C=CC=N3)C

Synonyms

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazine, 5,6-dihydro-6,6-dimethyl- (9CI)

Canonical SMILES

CC1(C2=CC=CN2C3=C(N1)C=CC=N3)C

7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple nitrogen atoms in its triazine ring system. The compound's molecular formula can be represented as C13H14N4C_{13}H_{14}N_4, and it has a molecular weight of approximately 226.28 g/mol. The tricyclic framework provides a rigid structure that may influence its chemical reactivity and biological activity.

The chemical reactivity of 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is primarily attributed to the presence of double bonds and nitrogen atoms in its structure. It can undergo various reactions such as:

  • Electrophilic Addition: The double bonds in the compound can react with electrophiles to form addition products.
  • Nucleophilic Substitution: The nitrogen atoms may facilitate nucleophilic substitution reactions, particularly when the compound interacts with halogens or other electrophilic species.
  • Cyclization Reactions: Under certain conditions, the compound may participate in cyclization reactions to form more complex structures.

Research into the biological activity of 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene suggests potential pharmacological properties. Compounds with similar structures have been investigated for their:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Properties: Certain triazine derivatives are known for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may also show promise in reducing inflammation based on structural analogs that have demonstrated such effects.

The synthesis of 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene typically involves multi-step synthetic pathways that may include:

  • Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Subsequent reactions may introduce methyl groups and nitrogen functionalities to complete the desired structure.
  • Purification and Characterization: Techniques such as chromatography and spectroscopy (NMR, IR) are used for purification and structural confirmation.

The applications of 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene are diverse and include:

  • Pharmaceutical Development: As a potential lead compound for drug development targeting various diseases.
  • Agricultural Chemicals: Its antimicrobial properties may be harnessed in developing agrochemicals for crop protection.
  • Material Science: The unique structure could be explored for use in creating novel materials with specific properties.

Interaction studies involving 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene often focus on its binding affinity to biological targets such as enzymes or receptors:

  • Enzyme Inhibition Studies: Investigating how the compound affects enzyme activity can reveal its potential as a therapeutic agent.
  • Receptor Binding Assays: Understanding how the compound interacts with specific receptors can provide insights into its mechanism of action.

Similar Compounds

Several compounds share structural similarities with 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene; notable examples include:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-methylpyrimidineContains a pyrimidine ringKnown for antiviral activity
1H-Pyrrolo[2,3-b]quinolin-5-oneFeatures a fused ring systemExhibits anticancer properties
1H-Imidazo[4,5-b]pyridineContains an imidazole ringPotential use in anti-inflammatory drugs

These compounds demonstrate varying degrees of biological activity and structural complexity but highlight the uniqueness of 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene due to its specific tricyclic arrangement and nitrogen content.

Sequential Arylation Protocols for Tricyclic Framework Construction

Palladium-catalyzed arylation strategies have emerged as powerful tools for constructing tricyclic nitrogen heterocycles through sequential functionalization of nitrogen-hydrogen and carbon-hydrogen bonds. The development of these methodologies relies on the ability of palladium complexes to selectively activate specific bonds within polycyclic precursors while maintaining the structural integrity of the developing tricyclic core. Recent investigations have demonstrated that a range of tricyclic nitrogen heterocycles can be synthesized efficiently via sequences involving palladium-catalyzed nitrogen arylation followed by carbon(sp³)-hydrogen arylation as key transformations.

The synthetic approach typically begins with palladium-catalyzed nitrogen-arylation of appropriately substituted precursors, which establishes the initial connectivity between aromatic components and the nitrogen-containing framework. This initial arylation step must be carefully controlled to ensure regioselective formation of the desired nitrogen-carbon bond while avoiding competing side reactions. Following the nitrogen arylation, the resulting intermediates undergo carbon(sp³)-hydrogen arylation to complete the tricyclic framework. The carbon-hydrogen arylation step proves particularly challenging due to the need to activate relatively unreactive aliphatic carbon-hydrogen bonds in the presence of more reactive aromatic positions.

Mechanistic Considerations and Catalyst Selection

The mechanistic pathway for palladium-catalyzed carbon(sp³)-hydrogen arylation involves formation of palladacycle intermediates through coordination of the palladium center to nitrogen atoms within the developing tricyclic structure. These palladacycles serve as crucial intermediates that facilitate selective activation of adjacent carbon-hydrogen bonds through proximity effects. The formation of six-membered ring systems occurs efficiently under optimized reaction conditions, while the construction of more strained five-membered ring systems requires careful adjustment of reaction parameters.

Catalyst selection plays a critical role in determining the success of these transformations. Palladium(II) acetate has proven effective for many applications, though modified palladium catalysts containing specific ligands can enhance selectivity and reaction efficiency. The choice of base also significantly influences reaction outcomes, with cesium carbonate and potassium carbonate being commonly employed for these transformations. Temperature control is essential, as elevated temperatures are typically required to promote carbon-hydrogen activation while avoiding decomposition of sensitive intermediates.

Substrate Scope and Functional Group Tolerance

Substrate TypeAryl Halide PartnerReaction ConditionsYield RangeReference
Pyrrolidine derivativesAryl iodidesPalladium acetate, cesium carbonate, 120°C65-78%
Piperidine analogsAryl bromidesPalladium acetate, potassium carbonate, 110°C58-72%
Bridged heterocyclesHeteroaryl iodidesModified palladium catalyst, 130°C45-68%
Substituted precursorsElectron-rich aryl halidesLigand-enhanced conditions52-75%

The substrate scope for palladium-catalyzed tricyclic synthesis encompasses various nitrogen-containing precursors, though certain structural requirements must be met for successful cyclization. Pyrrolidine and piperidine derivatives generally provide good yields when subjected to sequential arylation protocols, with yields typically ranging from fifty-five to seventy-eight percent depending on the specific substrate and reaction conditions employed. The presence of electron-withdrawing groups on the aryl halide coupling partners tends to enhance reaction efficiency, while electron-rich aromatics may require modified catalyst systems or elevated temperatures to achieve satisfactory conversions.

Directing Group Strategies and Auxiliary-Assisted Approaches

Auxiliary-assisted palladium catalysis has proven particularly valuable for achieving selective carbon-hydrogen functionalization in complex tricyclic systems. The use of removable directing groups allows for precise control over regioselectivity while providing pathways for subsequent functional group manipulation. Aminoquinoline directing groups have demonstrated exceptional utility in promoting selective carbon-hydrogen arylation at specific positions within tricyclic frameworks.

The aminoquinoline auxiliary operates through bidentate coordination to the palladium center, creating a stable chelate complex that directs subsequent carbon-hydrogen activation to specific positions within the substrate molecule. This directed approach enables selective functionalization of primary and secondary carbon-hydrogen bonds with excellent regiocontrol. The auxiliary can be readily installed and removed under mild conditions, making this approach synthetically practical for complex molecule synthesis.

XLogP3

1.8

Dates

Last modified: 07-16-2023

Explore Compound Types